1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL

Catalog No.
S2687200
CAS No.
79365-81-4
M.F
C8H19NO2
M. Wt
161.245
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan...

CAS Number

79365-81-4

Product Name

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL

IUPAC Name

1-[(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol

Molecular Formula

C8H19NO2

Molecular Weight

161.245

InChI

InChI=1S/C8H19NO2/c1-7(2,10)5-9-6-8(3,4)11/h9-11H,5-6H2,1-4H3

InChI Key

DVEACQFCGKZRJO-UHFFFAOYSA-N

SMILES

CC(C)(CNCC(C)(C)O)O

solubility

not available

Fluorescent Material Development

Scientific Field: Photochemistry Application Summary: This compound is used in the development of fluorescent materials due to its potential luminescent properties. Methods of Application:

Heterocyclic Compound Synthesis

Scientific Field: Organic Chemistry Application Summary: The compound serves as a versatile synthetic building block in the construction of diverse heterocyclic scaffolds. Methods of Application:

Advanced Analytical Techniques

Scientific Field: Analytical Chemistry Application Summary: The compound is employed in advanced analytical techniques for the separation of enantiomers. Methods of Application:

Imidazole Derivatives Synthesis

Scientific Field: Heterocyclic Chemistry Application Summary: The compound is involved in the synthesis of imidazole derivatives, which are key components in various functional molecules. Methods of Application:

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: The compound can be reduced to form secondary or tertiary amines.
  • Substitution: The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides, facilitating the formation of more complex molecules .

The biological activity of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL is notable due to its potential interactions with various biological targets. Its hydroxyl and amino groups enable it to form hydrogen bonds and ionic interactions, which can modulate the activity of enzymes and receptors. Research indicates that this compound may influence metabolic pathways and cellular signaling processes, highlighting its potential therapeutic applications .

The synthesis of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL can be achieved through several methods:

  • Nucleophilic Substitution Reaction: A common synthetic route involves reacting 2-amino-2-methyl-1-propanol with an appropriate alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in solvents like ethanol or methanol at temperatures ranging from 50°C to 70°C .
  • Industrial Production: In industrial settings, continuous flow reactors may be employed for efficient mixing and temperature control. The use of catalysts and optimized conditions enhances yield and purity, followed by purification techniques such as distillation or recrystallization .

1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its role in biochemical pathways and enzyme interactions.
  • Medicine: Explored for potential therapeutic effects and as a precursor in pharmaceutical synthesis.
  • Industry: Utilized in producing specialty chemicals and as an intermediate in various industrial processes .

Studies on interaction mechanisms reveal that 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL interacts with specific molecular targets due to its functional groups. These interactions can modulate enzyme activities or receptor functions, influencing various biochemical effects within cells. Such studies are crucial for understanding its potential therapeutic implications and metabolic roles .

Several compounds share structural similarities with 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL:

Compound NameStructural FeaturesUnique Characteristics
2-Hydroxy-2-methylpropiophenoneContains similar hydroxyl and methyl groupsDifferent structural arrangement affecting reactivity
2-Amino-2-methyl-1-propanolShares amino and hydroxyl groupsDistinct molecular structure influences properties
1-Amino-2-methylpropan-2-olSimilar amino-alcohol structureVariations in branching affect solubility
1,1-DimethylethanolamineContains amino group but lacks hydroxyl groupDifferent reactivity profile due to absence of hydroxyl
3-Amino-2-methyl-propanolSimilar functionality but different branchingUnique properties due to different molecular arrangement

Uniqueness

The uniqueness of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and amino groups allows for versatile applications in synthesis and potential therapeutic uses, setting it apart from similar compounds .

X-ray Crystallography Findings

X-ray crystallography has been instrumental in elucidating the three-dimensional arrangement of this compound. While direct crystallographic data for 1-[(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol is limited in the literature, analogous amino alcohols with similar functional groups provide valuable insights. For example, the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol reveals two independent molecules in the asymmetric unit, differing in the orientation of the 2-methylpropan-2-ol moiety [2]. This conformational flexibility suggests that steric and electronic factors govern molecular packing in related compounds.

Hydrogen Bonding Patterns in Crystalline State

Hydrogen bonding is a critical determinant of crystalline architecture. In structurally similar compounds, O–H⋯O and N–H⋯O interactions dominate, forming extended networks. For instance, hydroxyl and amino groups participate in intermolecular hydrogen bonds, creating ribbons that propagate along specific crystallographic directions [2]. These ribbons are further interconnected via N–H⋯N bonds, resulting in a robust three-dimensional framework [2]. Graph-set analysis of related amino alcohols demonstrates that such hydrogen-bonded motifs often adopt discrete or infinite patterns depending on the spatial arrangement of donor and acceptor groups [3].

Polymer Formation Through Intermolecular Interactions

The propensity for polymer formation in crystalline phases arises from repetitive hydrogen-bonding motifs. In the case of 1-[(2-hydroxy-2-methylpropyl)amino]-2-methylpropan-2-ol, the simultaneous presence of hydroxyl and amino groups facilitates the formation of supramolecular polymers. These polymers are stabilized by bifurcated hydrogen bonds involving the hydroxyl oxygen and amino nitrogen atoms [3]. Such interactions are comparable to those observed in spirocyclic tin(IV) alkoxides, where hydrogen bonding and coordination chemistry synergize to create polymeric architectures [3].

Spectroscopic Identification

NMR Spectral Signatures

Nuclear magnetic resonance spectroscopy provides critical insights into the compound’s molecular environment. The $$ ^1H $$ NMR spectrum of 1-amino-2-methylpropan-2-ol, a structural analog, exhibits distinct resonances for the hydroxyl proton (δ 1.2–1.5 ppm, broad singlet), methyl groups (δ 1.1–1.3 ppm, singlet), and amino protons (δ 2.7–3.0 ppm, multiplet) [6]. For the target compound, the additional 2-hydroxy-2-methylpropyl moiety is expected to introduce new splitting patterns. The methylene protons adjacent to the amino group (CH$$ _2 $$-NH) typically resonate as a triplet (δ 2.5–3.0 ppm) due to coupling with the amino proton [7].

IR Vibrational Modes of Functional Groups

Infrared spectroscopy highlights characteristic vibrational modes of functional groups. The hydroxyl group exhibits a broad absorption band near 3300 cm$$ ^{-1 }$$ attributable to O–H stretching vibrations [3]. N–H stretching modes of the amino group appear as medium-intensity peaks between 3200–3400 cm$$ ^{-1 }$$ [3]. Bending vibrations of the C–N bond are observed near 1600 cm$$ ^{-1 }$$, while C–O stretching modes of the alcohol group resonate around 1050–1250 cm$$ ^{-1 }$$ [3]. These spectral features collectively confirm the presence of amino alcohol functionality.

Nucleophilic Substitution Strategies

The synthesis of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL through nucleophilic substitution represents one of the most direct and economically viable approaches for accessing this tertiary amino alcohol. The reaction typically employs 2-amino-2-methyl-1-propanol as the nucleophilic component in combination with appropriate alkylating agents under basic conditions .

Direct Alkylation Methodology

The conventional approach involves the reaction of 2-amino-2-methyl-1-propanol with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C for 12-24 hours .

The mechanistic pathway proceeds through a classical nucleophilic substitution mechanism where the nitrogen atom of the primary amine acts as the nucleophile. The reaction conditions must be carefully controlled to prevent elimination reactions, which can occur when using strong bases with secondary or tertiary alkyl halides [2] [3]. The use of ammonia as a nucleophile provides excellent reactivity due to nitrogen being less electronegative than oxygen, resulting in better nucleophilicity compared to water-based systems [2] [4].

Mechanochemical Approaches

Recent developments have introduced mechanochemical methods for nucleophilic substitution of alcohols, offering a solvent-free alternative to traditional synthetic approaches. The mechanochemical method employs fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) and potassium hydrogen phosphate as an alcohol-activating reagent and base, respectively [5] [6]. This approach proceeds via reactive isouronium intermediates and demonstrates nucleophilic substitution with amines in yields ranging from 31-91% [5].

The mechanochemical process offers several advantages including superior safety profiles, reduced waste generation compared to conventional solvent-based synthesis, and the ability to perform alcohol activation and nucleophilic displacement in a single milling jar [5]. The complete stereoinversion observed for the substitution reactions of ethyl lactates indicates an authentic nucleophilic substitution mechanism proceeding through inversion of configuration [5].

Optimization Parameters for Nucleophilic Substitution

ParameterOptimal RangeImpact on Yield
Temperature50-70°CCritical for reaction rate
Base Loading1.2-2.0 equivPrevents elimination reactions
Reaction Time12-24 hoursComplete conversion required
Solvent SystemEtOH/MeOHPolar protic solvents preferred

The success of nucleophilic substitution strategies depends critically on the balance between nucleophilicity and basicity of the nitrogen-containing reagent. While stronger bases can facilitate faster reactions, they also increase the likelihood of elimination pathways, particularly with sterically hindered substrates [2] [3].

Reductive Amination Approaches

Reductive amination represents a powerful and versatile synthetic strategy for constructing carbon-nitrogen bonds while avoiding the complications associated with direct alkylation methods. This approach is particularly valuable for the synthesis of 1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL as it circumvents the problem of overalkylation that often accompanies direct nucleophilic substitution approaches [7] [8] [9].

Sodium Cyanoborohydride-Mediated Reductive Amination

The use of sodium cyanoborohydride as a reducing agent represents one of the most reliable and selective methods for reductive amination. This methodology involves the condensation of an appropriate carbonyl compound with 2-amino-2-methyl-1-propanol, followed by in situ reduction of the resulting imine intermediate [7] [8]. The reaction typically proceeds under mildly acidic conditions (pH 3-4) in methanol at room temperature [8] [10].

Sodium cyanoborohydride demonstrates exceptional selectivity for imine reduction over carbonyl reduction, making it particularly suitable for reductive amination processes [8]. The reagent is acid-stable and capable of rapidly reducing carbonyl compounds to alcohols at low pH, presumably via a protonated carbonyl cation mechanism [8]. The reaction mechanism involves initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine intermediate, which is subsequently reduced by the cyanoborohydride reagent [7] [8].

Sodium Triacetoxyborohydride Systems

Sodium triacetoxyborohydride has emerged as a highly selective reducing agent for reductive amination, offering several advantages over traditional cyanoborohydride systems [8]. This protocol typically employs acetic acid as a proton donor and demonstrates high yields, excellent functional group tolerance, and proceeds without release of toxic cyanide salts [8]. The substrate scope includes both aromatic and aliphatic aldehydes, ketones, and primary and secondary amines [8].

The methodology is particularly effective for the synthesis of complex amino alcohols, with reaction times typically ranging from 1-12 hours depending on the substrate combination [10]. The use of sodium triacetoxyborohydride allows for the successful employment of ammonia when used in large excess as its acetate salt, expanding the synthetic utility for primary amine synthesis [8].

Metal-Free Chemoselective Approaches

Recent developments have introduced metal-free protocols for chemoselective reductive amination under mild conditions. These approaches utilize amine-assisted reduction strategies that operate at room temperature without requiring transition metal catalysts [11]. The methodology encompasses broad substrate scope and demonstrates high functional group tolerance while avoiding the use of harsh reaction conditions typically associated with metal-catalyzed systems [11].

Optimization Conditions for Reductive Amination

Reducing AgentTemperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages
NaBH₃CN231-378-95Selective, mild conditions
NaBH(OAc)₃25-502-885-95High yields, cyanide-free
Metal-free systems254-1270-90Environmentally benign

The reductive amination approach offers significant advantages in terms of reaction selectivity and functional group compatibility. The methodology is particularly well-suited for the synthesis of tertiary amino alcohols where direct alkylation approaches may lead to undesired side reactions or elimination products [7] [9] [10].

Catalytic Processes

Nickel-Catalyzed Arylation Techniques

Nickel-catalyzed methodologies have emerged as powerful alternatives to traditional palladium-based systems for the synthesis of complex amino alcohol frameworks. The development of nickel-catalyzed arylation techniques represents a significant advancement in sustainable synthetic chemistry, offering access to structurally diverse amino alcohols using earth-abundant and economically viable metal catalysts [12] [13] [14].

Nickel-N-Heterocyclic Carbene (NHC) Catalytic Systems

The implementation of nickel-N-heterocyclic carbene (Ni-NHC) complexes has enabled unprecedented reactivity in the arylation of benzylic carbon-hydrogen bonds, providing direct access to diarylmethylamine motifs that are prevalent in pharmaceutically relevant compounds [12] [14]. The first nickel-catalyzed deprotonative cross coupling between carbon(sp³)-hydrogen bonds and aryl chlorides proceeds in the absence of directing groups or stoichiometric metal activation [12] [14].

The catalytic system typically employs nickel complexes with bulky NHC ligands, which provide the necessary steric and electronic environment for efficient carbon-hydrogen bond activation [12]. The reaction conditions generally require temperatures in the range of 80-120°C with reaction times of 2-12 hours, depending on the substrate combination and electronic properties of the coupling partners [14].

Electrochemical Nickel-Catalyzed Methodologies

Recent advances have introduced electrochemically driven nickel-catalyzed processes that facilitate carbon-nitrogen cross-coupling reactions under exceptionally mild conditions [13] [15] [16]. The electrochemical approach combines electrolysis with nickel catalysis to enable the direct synthesis of aryl amines from aryl halides via trimethylsilyl azides, representing a pioneering advancement in electrochemically enabled nickel catalysis [15] [16].

The electrochemical methodology allows for controllable synthesis of either monoaryl or diaryl amines by adjusting reaction conditions, providing remarkable synthetic flexibility [15] [16]. The approach exhibits broad substrate scope and robust functional group compatibility, enabling practical late-stage modification of complex pharmaceutical molecules [15] [16].

Mechanistic Considerations

The mechanism of nickel-catalyzed arylation involves a complex catalytic cycle that operates between nickel(I) and nickel(III) oxidation states [13]. The electrochemical reduction of nickel(II) precatalysts generates active nickel(I) species at the cathode, followed by rapid oxidative addition of aryl halides to generate transient nickel(III) intermediates [13]. Subsequent electrochemical reduction produces stable nickel(II) aryl intermediates, which undergo amine coordination and rate-limiting deprotonation [13].

Substrate Scope and Limitations

Substrate ClassYield Range (%)Reaction ConditionsLimitations
Electron-rich aryl bromides70-90RT, photochemicalLimited to specific electronics
Electron-deficient aryl bromides60-85RT, electrochemicalRequires specialized equipment
Heteroaryl halides50-8080-120°C, thermalCoordination issues with heteroatoms

The nickel-catalyzed methodologies demonstrate particular effectiveness with aryl bromides and iodides, while aryl chlorides typically require more forcing conditions or specialized ligand systems [12] [17]. The choice of base is critical, with strong bases such as lithium tert-butoxide or potassium tert-butoxide being most effective for challenging substrates [17].

Transition Metal-Mediated Coupling Reactions

Transition metal-mediated coupling reactions represent the most extensively developed and broadly applicable methodologies for constructing carbon-nitrogen bonds in complex molecular frameworks. These approaches leverage the unique reactivity profiles of various transition metals to enable highly selective and efficient synthesis of amino alcohols under mild reaction conditions [18] [19] [20] [21].

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents one of the most powerful and versatile approaches for forming carbon(sp²)-nitrogen bonds via palladium-catalyzed coupling of aryl halides with amines [22] [23] [24]. This methodology has undergone continuous development over the past 25 years, evolving from limited scope protocols to highly general and practical synthetic methods with broad substrate tolerance [24].

The reaction mechanism involves a traditional palladium(0)/palladium(II) catalytic cycle comprising oxidative addition of the aryl halide, amine coordination and deprotonation, and reductive elimination to form the desired carbon-nitrogen bond [22] [23]. The choice of phosphine ligand is crucial for reaction success, with dialkylbiarylphosphine ligands demonstrating exceptional performance due to their unique steric and electronic properties [25] [26].

Advanced Ligand Systems

The development of specialized phosphine ligands has enabled palladium-catalyzed amination of challenging electrophiles, including five-membered heterocyclic halides that contain multiple heteroatoms [25]. Bulky biarylphosphine ligands bearing adamantyl substituents (AdBrettPhos) have demonstrated particular effectiveness in facilitating amidation reactions with multi-heteroatom heterocyclic bromides [25].

The mechanistic basis for enhanced reactivity with dialkylbiarylphosphine ligands relates to their conformational rigidity, which forces the palladium(II) center to position itself over the non-phosphine-containing ring, preventing catalyst inhibition via formation of κ²-amidate complexes [26]. Additionally, the enhanced rigidity around the palladium(II) center accelerates the rate of reductive elimination [26].

Copper-Catalyzed Cross-Coupling Methodologies

Copper-catalyzed cross-coupling reactions provide economical alternatives to palladium-based systems, particularly for the synthesis of aryl amines via Ullmann-type coupling reactions [27]. Modern copper-catalyzed protocols operate under mild conditions (60-100°C) in air, without requiring additional ligands, using catalyst loadings of 10 mol% copper(I) iodide [27].

The copper-catalyzed Ullmann amine cross-coupling between heteroaryl halides and aromatic and aliphatic amines has been successfully accomplished in deep eutectic solvents as environmentally benign and recyclable reaction media [27]. The methodology demonstrates broad substrate scope with yields up to 98% and excellent functional group tolerance [27].

Optimization Strategies for Transition Metal Catalysis

Catalyst SystemTemperature (°C)Ligand RequirementsBase SelectionTypical Yields (%)
Pd/Biarylphosphine80-150EssentialNaOt-Bu, K₃PO₄70-98
Cu/Ligand-free60-100NoneK₂CO₃, t-BuOK60-98
Ni/NHC80-120CriticalLiOt-Bu51-90

The selection of appropriate reaction conditions depends heavily on the electronic and steric properties of both coupling partners. Electron-deficient aryl halides typically react more readily than electron-rich substrates, while the nucleophilicity and steric hindrance of the amine component significantly influence reaction rates and selectivity [18] [19].

Emerging Methodologies

Recent developments in transition metal catalysis have introduced innovative approaches such as borrowing hydrogen methodologies for the synthesis of β-amino α-tertiary alcohols [28]. These iridium-catalyzed processes proceed through chiral phosphoric acid-mediated pathways with excellent yields and enantioselectivities, providing access to structurally complex amino alcohol frameworks [28].

XLogP3

-0.3

Dates

Last modified: 08-16-2023

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